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Compound of Interest

Compound Name: 1-lodooctane

Cat. No.: B127717

For Immediate Release

This technical guide provides a comprehensive overview of 1-iodooctane, a significant alkyl
iodide in organic synthesis and materials science. Addressed to researchers, scientists, and
professionals in drug development, this document details its structural formula, isomers,
physicochemical properties, and key experimental protocols.

Structural Formula and Isomerism

1-lodooctane is a primary alkyl halide with the chemical formula CsH17I. The iodine atom is
attached to the terminal carbon of an eight-carbon chain.

The molecular structure of iodooctane allows for several positional isomers, where the iodine
atom is located at different positions along the octane backbone. The primary isomers of
interest are:

1-lodooctane: The straight-chain isomer with the iodine on the first carbon.

2-lodooctane: The iodine atom is located on the second carbon atom.

3-lodooctane: The iodine is attached to the third carbon.

4-lodooctane: The iodine is bonded to the fourth carbon atom.
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Beyond positional isomers, stereoisomerism is also possible for isomers other than 1-
iodooctane. For instance, 2-iodooctane, 3-iodooctane, and 4-iodooctane are chiral molecules
and exist as a pair of enantiomers.

Positional Isomers

1-lodooctane

2-lodooctane

[ Octane (CsHzs) )Mb[ lodooctane (CsHa7l) )

3-lodooctane

4-lodooctane
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Positional isomers of iodooctane derived from the parent alkane, octane.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-iodooctane and its
primary isomers. This data is essential for designing experiments, predicting reactivity, and

ensuring safe handling.
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Property 1-lodooctane 2-lodooctane 3-lodooctane 4-lodooctane
Molecular
CsHai7l CsHa7l CsHa7l CsHa7l
Formula
Molecular Weight  240.13 g/mol 240.13 g/mol 240.13 g/mol 240.13 g/mol
CAS Number 629-27-6 557-36-8 6169-11-5 1117-32-4
Boiling Point 225-226 °C Not available Not available Not available
Melting Point -46 to -45 °C Not available Not available Not available
) 1.33 g/mL at 25 ) _
Density oc 1.325 g/mL Not available Not available
Refractive Index ) .
1.4878 1.4896 Not available Not available

(n20/D)

Experimental Protocols

This section provides detailed methodologies for key experiments involving 1-iodooctane,

including its synthesis, catalytic reduction, and application in surface science.

Synthesis of 1-lodooctane via Finkelstein Reaction

The Finkelstein reaction is a well-established method for preparing alkyl iodides from the

corresponding alkyl chlorides or bromides.[1][2][3] This protocol details the synthesis of 1-

iodooctane from 1-bromooctane.

Materials:

1-Bromooctane

Sodium iodide (Nal), anhydrous

Acetone, anhydrous

Diethyl ether

Saturated aqueous sodium thiosulfate solution
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» Saturated aqueous sodium chloride solution (brine)

¢ Anhydrous magnesium sulfate (MgSOQOa)

¢ Round-bottom flask with reflux condenser

o Magnetic stirrer and stir bar

e Heating mantle

e Separatory funnel

 Rotary evaporator

Procedure:

« In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve
sodium iodide (1.5 equivalents) in anhydrous acetone.

 To this solution, add 1-bromooctane (1.0 equivalent).

e Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be
monitored by the formation of a white precipitate (sodium bromide). The reaction is typically
complete within 24 hours.

 After cooling to room temperature, filter the reaction mixture to remove the precipitated
sodium bromide.

» Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the
acetone.

o Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

o Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove
any residual iodine.

o Subsequently, wash the organic layer with brine.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield crude 1-iodooctane.

e The product can be further purified by vacuum distillation.
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Workflow for the synthesis of 1-iodooctane via the Finkelstein reaction.
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Catalytic Reduction of 1-lodooctane

1-lodooctane can undergo catalytic reduction, for instance, by electrogenerated nickel(l) salen
at a carbon cathode in dimethylformamide.[4]

Materials:

1-lodooctane

» Nickel(ll) salen complex
o Tetra-n-butylammonium tetrafluoroborate (TBATF) as a supporting electrolyte
o Dimethylformamide (DMF), anhydrous

o Three-electrode electrochemical cell (glassy carbon working electrode, platinum counter
electrode, and a reference electrode)

» Potentiostat/galvanostat
Procedure:

o Prepare a solution of the nickel(ll) salen complex and 1-iodooctane in anhydrous DMF
containing TBATF.

o Assemble the three-electrode cell with the prepared solution.

o Perform cyclic voltammetry to determine the reduction potential of the nickel(ll) salen
complex.

o Carry out controlled-potential (bulk) electrolysis at a potential slightly more negative than the
reduction potential of the nickel(ll) complex to generate the nickel(l) catalyst.

e The reduction of 1-iodooctane will proceed, and the reaction can be monitored by
chromatographic techniques (e.g., GC-MS) to identify and quantify the products (e.g.,
octane, octene, and hexadecane).
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Formation of a Self-Assembled Monolayer (SAM) on
Silicon

1-lodooctane can be used to form self-assembled monolayers on silicon surfaces, which is of
interest for modifying surface properties in materials science and electronics.[5]

Materials:

Silicon wafer

e 1-lodooctane
e Anhydrous solvent (e.g., toluene or hexane)

¢ Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide -
EXTREME CAUTION IS ADVISED)

e Deionized water
o Nitrogen gas
e Sonicator
e Glovebox or inert atmosphere chamber
Procedure:
e Substrate Cleaning:
o Cut the silicon wafer to the desired size.

o Clean the wafer by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized
water).

o Immerse the wafer in piranha solution for 15-30 minutes to create a hydrophilic oxide
layer. (Warning: Piranha solution is extremely corrosive and reactive).

o Rinse the wafer thoroughly with deionized water and dry it under a stream of nitrogen.
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¢ SAM Formation:

o Prepare a dilute solution (e.g., 1-10 mM) of 1-iodooctane in an anhydrous solvent inside
a glovebox or inert atmosphere chamber.

o Immerse the cleaned and dried silicon wafer in the 1-iodooctane solution.
o Allow the self-assembly to proceed for a specified time, typically several hours to a day.

o Remove the wafer from the solution and rinse it with the pure solvent to remove any
physisorbed molecules.

o Dry the wafer under a stream of nitrogen.
¢ Characterization:

o The resulting monolayer can be characterized by techniques such as contact angle
goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Synthesized 1-lodooctane

NMR Spectroscopy Mass Spectrometry
(1H’ 13C)

FTIR Spectroscopy
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General analytical workflow for the characterization of 1-iodooctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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